Icosyl myristate
Overview
Description
Icosyl myristate, also known as tetradecanoic acid eicosyl ester, is an ester formed from myristic acid and icosanol. It is a long-chain fatty acid ester with the molecular formula C34H68O2. This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Icosyl myristate can be synthesized through the esterification of myristic acid with icosanol. The reaction typically involves heating myristic acid and icosanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification process. The resulting product is then purified through distillation or recrystallization to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve continuous processes where reactants are fed into a reactor, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
Icosyl myristate primarily undergoes hydrolysis, transesterification, and oxidation reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce myristic acid and icosanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Oxidation: this compound can undergo oxidation reactions, particularly at the ester linkage, leading to the formation of various oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Myristic acid and icosanol.
Transesterification: New esters and alcohols depending on the reactants used.
Oxidation: Various oxidized products depending on the specific conditions and reagents used.
Scientific Research Applications
Icosyl myristate has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: Used as a reference compound in chromatographic analysis and as a standard in the calibration of analytical instruments.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of certain drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of icosyl myristate involves its interaction with lipid membranes and proteins. As a long-chain fatty acid ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in enhancing the delivery of active ingredients in pharmaceutical formulations. Additionally, this compound can interact with proteins, potentially altering their function and stability.
Comparison with Similar Compounds
Similar Compounds
Isopropyl myristate: An ester of isopropyl alcohol and myristic acid, commonly used in cosmetics and pharmaceuticals.
Myristyl myristate: An ester of myristyl alcohol and myristic acid, used in personal care products.
Myristic acid: A saturated fatty acid used in the production of various esters and as a component of lipid formulations.
Uniqueness
Icosyl myristate is unique due to its longer carbon chain compared to similar compounds like isopropyl myristate and myristyl myristate. This longer chain length imparts different physical and chemical properties, such as higher melting point and different solubility characteristics, making it suitable for specific industrial applications where these properties are advantageous.
Properties
IUPAC Name |
icosyl tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRGJSXHZWCMOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176946 | |
Record name | Icosyl myristate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22413-00-9 | |
Record name | Tetradecanoic acid, eicosyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22413-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Icosyl myristate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022413009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icosyl myristate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Icosyl myristate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.864 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ICOSYL MYRISTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42UT7NR38P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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